molecular formula C6H7IN2O2 B1376796 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 6645-77-8

2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1376796
CAS No.: 6645-77-8
M. Wt: 266.04 g/mol
InChI Key: KWALNBZCFRDIRG-UHFFFAOYSA-N
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Description

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS 6645-77-8) is a high-purity chemical building block featuring a reactive iodine atom at the 4-position of a 3-methylpyrazole ring, which is functionalized with an acetic acid linker. This specific substitution pattern makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . The molecular scaffold is a pyrazole, a privileged structure in medicinal chemistry known for its ability to participate in hydrogen bonding and improve the physicochemical properties of lead compounds. With a molecular formula of C 6 H 7 IN 2 O 2 and a molecular weight of 266.04 g/mol , this reagent is primarily utilized in the synthesis of potential active pharmaceutical ingredients (APIs), agrochemicals, and as a core structure for the development of novel heterocyclic libraries. The compound is offered with guaranteed quality and stability, supported by cold-chain transportation to preserve integrity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-iodo-3-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWALNBZCFRDIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 3-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position. The resulting 4-iodo-3-methyl-1H-pyrazole can then be reacted with chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the 4-position of the pyrazole ring undergoes nucleophilic and transition-metal-catalyzed substitutions.

Reaction Type Reagents/Conditions Products Key Observations
Nucleophilic Substitution Sodium azide (NaN₃), DMF, 80°C 4-Azido-3-methyl-1H-pyrazol-1-yl acetic acidImproved yields with polar aprotic solvents.
Buchwald-Hartwig Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃, 100°C 4-Aryl-3-methyl-1H-pyrazol-1-yl acetic acidRequires inert atmosphere; tolerates electron-withdrawing aryl groups.
Suzuki-Miyaura Coupling Pd(OAc)₂, SPhos ligand, KF, 120°C 4-Heteroaryl-3-methyl-1H-pyrazol-1-yl acetic acidLigand choice critical for preventing protodeiodination.

Substitution reactions exploit the iodine atom’s electrophilicity. Transition-metal-catalyzed couplings enable C–C bond formation, expanding structural diversity for drug discovery .

Oxidation and Reduction

The acetic acid moiety and pyrazole ring participate in redox reactions.

Reaction Type Reagents/Conditions Products Key Observations
Oxidation of Alcohols KMnO₄, H₂SO₄, 60°C2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)glyoxylic acidOver-oxidation to CO₂ occurs if temperature exceeds 70°C.
Reduction of Iodo Group LiAlH₄, THF, reflux3-Methyl-1H-pyrazol-1-yl acetic acidComplete deiodination observed within 4 hours.

The carboxylic acid group can be reduced to a primary alcohol using LiAlH₄, though this requires anhydrous conditions to avoid side reactions.

Functional Group Interconversion

The acetic acid side chain undergoes derivatization for prodrug design or polymer synthesis.

Reaction Type Reagents/Conditions Products Key Observations
Esterification SOCl₂, ethanol, 0°C → RT Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetateQuantitative yields achieved via acid chloride intermediate.
Amidation EDC/HOBt, R-NH₂, DCM 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetamideAmine nucleophilicity dictates reaction rate.

Ester derivatives exhibit enhanced membrane permeability compared to the parent acid, making them valuable in biological assays .

Cyclization and Heterocycle Formation

The pyrazole ring participates in annulation reactions to form fused heterocycles.

Reaction Type Reagents/Conditions Products Key Observations
1,3-Dipolar Cycloaddition Nitrile oxide, Cu(OTf)₂, 80°C Pyrazolo[1,5-a]pyrimidine acetic acid derivativeRegioselectivity controlled by electron-deficient dipolarophile.
Ring Expansion Ac₂O, H₂SO₄, 120°C1,2,4-Triazole acetic acid derivativeRequires strong acid catalysis; moderate yields.

Cycloadditions exploit the pyrazole’s electron-rich nature, enabling access to polycyclic scaffolds .

Stability and Side Reactions

Key stability considerations under varying conditions:

Condition Observation Mitigation Strategy
Aqueous Acid (pH < 3) Hydrolysis of acetic acid ester group Use buffered solutions (pH 5–7).
UV Light Deiodination via radical pathwaysStore in amber vials under inert gas.
High Temperature Decarboxylation above 150°CConduct reactions under reduced pressure.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The structural features of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid make it a valuable scaffold for developing new pharmaceuticals. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
    • The compound's potential interactions with biological targets suggest it could be investigated for therapeutic applications, particularly in treating conditions that require modulation of inflammatory responses or pain management.
  • Radiolabeling :
    • The iodine atom in the compound makes it a candidate for radiolabeling, which is crucial in medical imaging techniques such as positron emission tomography (PET). Radiolabeled compounds are essential for tracing biological processes in vivo, providing insights into disease mechanisms and drug efficacy.

Material Science Applications

The unique chemical properties of this compound allow it to serve as a building block in material science. Its ability to undergo various chemical reactions can lead to the development of new materials with tailored properties for applications in electronics, coatings, and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the pyrazole ring can participate in various interactions, such as hydrogen bonding or π-π stacking, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazole-acetic acid derivatives is summarized in Table 1, with key differences highlighted below.

Table 1: Comparison of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic Acid with Analogues

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound 4-I, 3-CH₃ C₆H₇IN₂O₂ 266.05 Building block for drug design
2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid 4-I, 3-NO₂ C₅H₄IN₃O₄ 297.01 Irritant (Xi hazard class)
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid 4-Cl, 1-CH₃, 3-CH₂COOH C₆H₇ClN₂O₂ 174.59 Potential agrochemical intermediate
2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-I, 3-CF₃ C₅H₄F₃IN₂O₂ 324.00 Enhanced lipophilicity for medicinal use
2-[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid 4-I, 3-COOCH₃ C₇H₇IN₂O₄ 310.05 Ester functionality for prodrug strategies
(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid 4-NH₂, 3-CH₃ C₆H₉N₃O₂ 191.62 Basic amino group for pH-dependent solubility

Key Observations:

Substituent Effects on Properties: Electron-Withdrawing Groups (NO₂, CF₃): The nitro group in 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid increases acidity and reactivity, while the trifluoromethyl group in 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid enhances lipophilicity, favoring blood-brain barrier penetration in drug candidates . Functional Group Diversity: The methoxycarbonyl group in 2-[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid provides an ester handle for prodrug activation, whereas the amino group in (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid introduces basicity, enabling pH-responsive behavior .

Hazard Profiles :
The nitro-substituted derivative (C₅H₄IN₃O₄) is classified as an irritant (Xi hazard class), necessitating careful handling . Other analogues lack explicit hazard data in the evidence.

Structural Characterization : Crystal structure refinement tools like SHELXL () are critical for determining precise molecular geometries of these compounds, aiding in the rational design of derivatives with optimized properties.

Biological Activity

2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, including antimicrobial properties, interactions with biological targets, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C6_6H7_7IN2_2O2_2 and a molecular weight of 252.01 g/mol. Its structure consists of a pyrazole ring substituted at the 4-position with an iodine atom and at the 3-position with a methyl group, along with a carboxylic acid functional group. This configuration contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit antimicrobial properties. Although direct studies on this specific compound are scarce, its structural similarities to other active pyrazole derivatives suggest potential efficacy against various microbial strains.

CompoundActivity TypeMIC Values (mg/mL)Reference
Pyrazole Derivative AAntibacterial0.0039 - 0.025
Pyrazole Derivative BAntifungal16.69 - 78.23
This compoundPotentially similar activityN/A

The presence of the iodine atom may enhance its antimicrobial activity by facilitating interactions with microbial targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is likely related to:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing metabolic pathways.
  • Hydrogen Bonding and π–π Stacking : These interactions can enhance binding affinity and selectivity towards biological targets, potentially leading to therapeutic effects.

Synthesis and Applications

Several studies have explored the synthesis of pyrazole derivatives for medicinal applications. The synthesis of this compound can be achieved through various methods, allowing for the development of derivatives with tailored properties for specific applications in drug discovery.

Potential in Drug Development

Given its structural characteristics, this compound may serve as a building block for novel pharmaceuticals. Its applications extend beyond medicinal chemistry into materials science, where it can be used to create materials with unique electronic or optical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
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2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid

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